![molecular formula C18H15ClN4O2S B6558344 2-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide CAS No. 1040657-66-6](/img/structure/B6558344.png)
2-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide
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Overview
Description
The compound is a derivative of benzamide, which is an organic compound consisting of a benzene ring substituted with an amide group . The presence of the thiazole ring and the chlorophenyl group suggests that this compound may have interesting biological activities, as both of these groups are found in a variety of biologically active compounds .
Molecular Structure Analysis
The compound likely has a planar structure due to the presence of the benzamide and thiazole rings. These rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with delocalized π electrons .Scientific Research Applications
Antibacterial Activity
Quinazolinones, including our compound of interest, have shown promising antibacterial effects. Researchers have explored their potential as novel antibiotics to combat drug-resistant bacterial strains . Further studies are needed to elucidate the precise mechanisms and optimize their antibacterial activity.
Anticancer Applications
Quinazolinones have emerged as a privileged scaffold in cancer research. Some derivatives have been approved as drugs for treating lung and pancreatic cancers. Our compound’s structure warrants investigation into its potential as an anticancer agent .
Antioxidant Properties
Quinazolinones, including our compound, have been investigated for their antioxidant effects. Antioxidants play a crucial role in protecting cells from oxidative damage. Understanding our compound’s antioxidant mechanisms could have implications for health and disease prevention.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to targetVascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in angiogenesis, a process that allows the formation of new blood vessels from pre-existing ones, which is essential for the growth and spread of cancer cells .
Mode of Action
Based on its structural similarity to other compounds, it can be inferred that it may interact with its target through a process known asnucleophilic substitution . This process involves a nucleophile (a molecule that donates an electron pair) replacing a group in another molecule, leading to changes in the molecule’s structure and function .
Biochemical Pathways
Given its potential target, it may influence theangiogenesis pathway . By inhibiting VEGFR1, the compound could potentially disrupt the formation of new blood vessels, thereby inhibiting the growth and spread of cancer cells .
Pharmacokinetics
Similar compounds have been found to havegood bioavailability . Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on its potential target and mode of action, it can be inferred that the compound may lead to theinhibition of angiogenesis . This could potentially result in the inhibition of tumor growth and metastasis .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of a compound
properties
IUPAC Name |
2-[[2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S/c19-11-4-3-5-12(8-11)21-18-22-13(10-26-18)9-16(24)23-15-7-2-1-6-14(15)17(20)25/h1-8,10H,9H2,(H2,20,25)(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPAFFBLNSJXBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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